

An In-depth Technical Guide to 5-Amino-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine

Cat. No.: B105479

[Get Quote](#)

Introduction

5-Amino-2-methoxypyridine is a versatile heterocyclic building block widely utilized in medicinal chemistry, drug discovery, and materials science.^{[1][2]} Its unique molecular architecture, featuring both an amino and a methoxy group on a pyridine ring, allows it to serve as a crucial intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

- CAS Number: 6628-77-9^{[3][4][5][6]}
- Chemical Name: **5-Amino-2-methoxypyridine**^[5]
- Synonyms: 6-Methoxypyridin-3-amine, 2-Methoxy-5-aminopyridine, 3-Amino-6-methoxypyridine^[5]
- Molecular Formula: C₆H₈N₂O^{[3][4][5][6]}
- Molecular Weight: 124.14 g/mol ^{[4][6][7]}
- Structure:
 - SMILES: COc1ccc(N)cn1^{[4][6]}

- InChI Key: UUVDJIWRSIJEBS-UHFFFAOYSA-N[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Amino-2-methoxypyridine**, providing essential data for experimental design and execution.

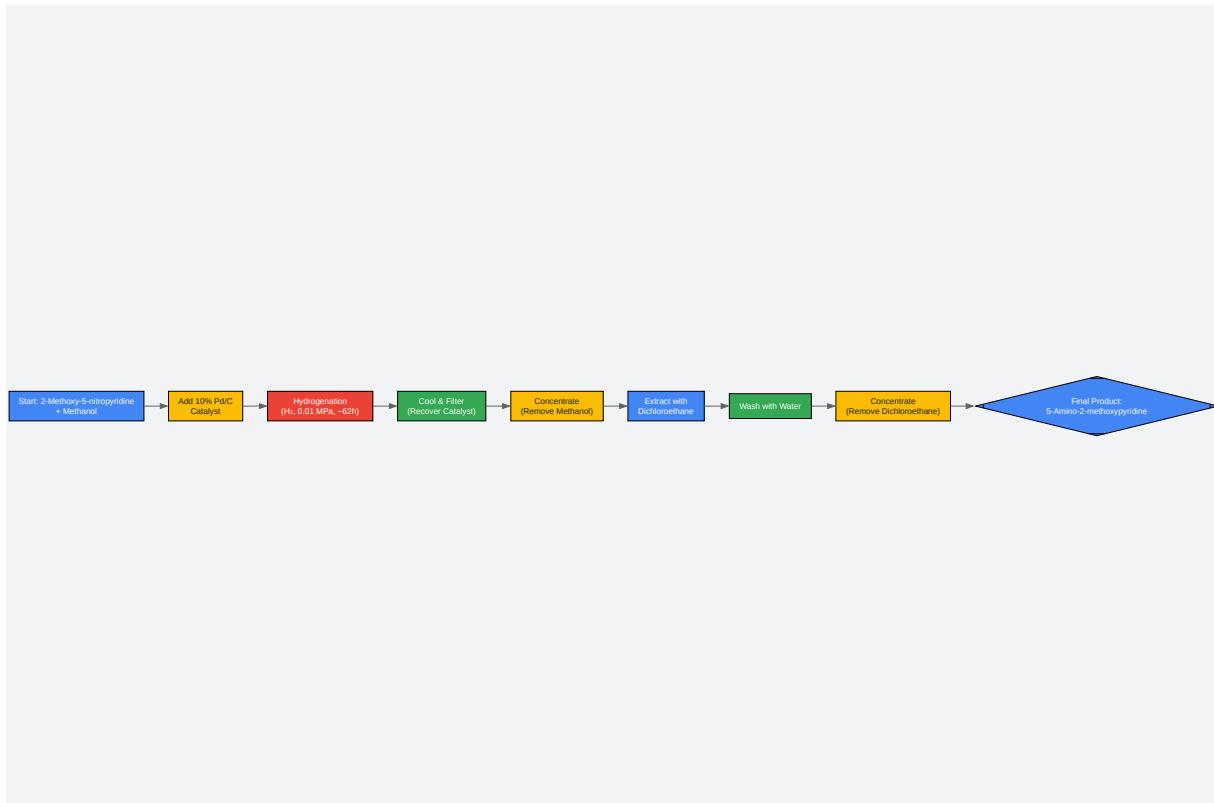
Property	Value	Reference(s)
Appearance	Yellow-brown or red to very dark red liquid	[3][5]
Melting Point	29-31 °C	[3][4]
Boiling Point	85-90 °C at 1 mmHg	[3][4]
Density	1.575 g/cm ³	[3]
Refractive Index (n _{20/D})	1.575	[3][4]
Flash Point	>113 °C (>230 °F)	[3][5]
pKa	4.33 ± 0.10 (Predicted)	[3]
Solubility	Slightly soluble in Chloroform, Methanol, and Water	[3][5]
Storage Temperature	2-8°C	[3][4][5]

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of **5-Amino-2-methoxypyridine** involves the reduction of 2-methoxy-5-nitropyridine. The following protocol is a representative example of this transformation.[3]

Objective: To synthesize **5-Amino-2-methoxypyridine** via catalytic hydrogenation of 2-methoxy-5-nitropyridine.

Materials:


- 2-Methoxy-5-nitropyridine (starting material)

- 10% Palladium on Carbon (Pd/C) catalyst
- Methanol (solvent)
- Hydrogen (H₂) gas
- Dichloroethane (extraction solvent)
- Purified Water

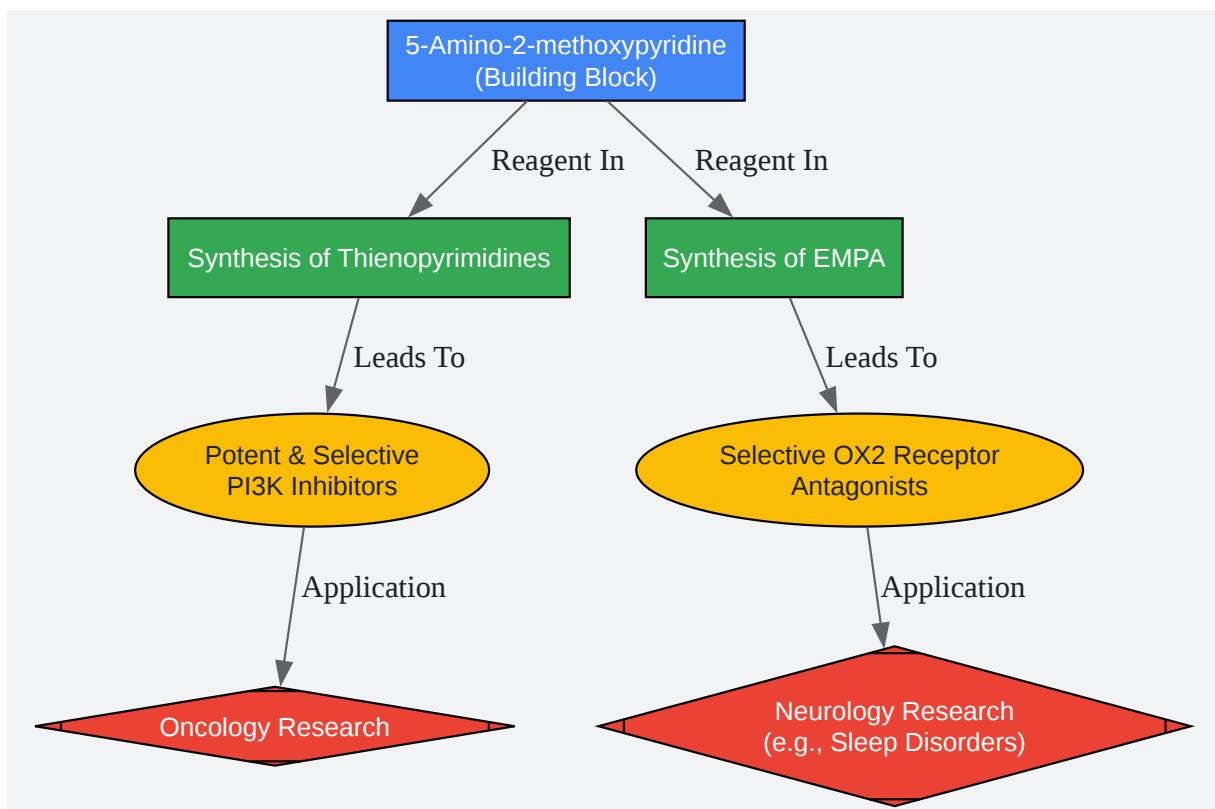
Procedure:

- Reaction Setup: To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (e.g., 67.28 g, 0.1 mol) and methanol.[3]
- Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.50 g) to the mixture.[3]
- Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 0.01 MPa.[3]
- Reaction: Maintain the reaction for approximately 62 ± 1.5 hours with appropriate stirring.[3]
- Work-up: Upon completion, cool the reaction mixture to room temperature.[3]
- Catalyst Removal: Filter the mixture to recover the 10% Pd/C catalyst.[3]
- Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol solvent.[3]
- Extraction: Extract the residue twice with dichloroethane (e.g., 75 g portions).[3]
- Washing: Combine the organic extracts and wash once with purified water.[3]
- Final Concentration: Evaporate the dichloroethane under reduced pressure to yield **5-Amino-2-methoxypyridine** as a slightly yellow oily liquid.[3]

Expected Outcome: This procedure can yield the final product with high purity (e.g., 97.63% by HPLC) and in high yield (e.g., 92.03%).[3]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Amino-2-methoxypyridine**.


Applications in Research and Development

5-Amino-2-methoxypyridine is a key building block in several areas of chemical and pharmaceutical research.[1][2]

- **Pharmaceutical Development:** It is a pivotal intermediate in the synthesis of novel therapeutic agents.[1] Notably, it is used as a reagent to create new series of thienopyrimidines which act as highly potent and selective PI3K inhibitors.[3] It is also employed in the synthesis of EMPA, a high-affinity selective antagonist for the orexin-2 (OX2) receptor, which is relevant for treating sleep disorders.[3] Its structure is often incorporated into drugs targeting neurological disorders.[1][2]

- Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, where it can enhance the efficacy of pesticides and herbicides.[1][2]
- Material Science: In material science, **5-Amino-2-methoxypyridine** is applied in the production of advanced materials like polymers and coatings, contributing to improved thermal stability and mechanical properties.[1]

The logical relationship for its utility in drug discovery can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Role of **5-Amino-2-methoxypyridine** in drug discovery pathways.

Safety and Handling

5-Amino-2-methoxypyridine is classified as harmful and an irritant. Users should consult the Safety Data Sheet (SDS) before handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
- Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[4]
- Storage: Store in a cool (2-8°C), well-ventilated place, protected from light.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]
- 4. 5-Amino-2-methoxypyridine 95 6628-77-9 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-Methoxy-3-pyridinylamine | C6H8N2O | CID 81121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Amino-2-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105479#5-amino-2-methoxypyridine-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com